molecular formula C8H13ClF3N3 B3419406 1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine CAS No. 1431963-60-8

1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine

Cat. No.: B3419406
CAS No.: 1431963-60-8
M. Wt: 243.66 g/mol
InChI Key: SEOKCXMMXULOOA-UHFFFAOYSA-N
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Description

1-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine is a pyrazole-derived amine with the molecular formula C₈H₁₂F₃N₃ and a molar mass of 207.2 g/mol . It has a purity of 95% and a CAS registry number 1006483-37-9 . Structurally, it features a trifluoromethyl (-CF₃) group at the 3-position and a methyl (-CH₃) group at the 5-position of the pyrazole ring, linked to a propan-2-amine moiety. The compound’s SMILES notation is Cl.FC(C1C=C(C)N(CC(C)N)N=1)(F)F, reflecting its branched amine chain and substituted pyrazole core .

Key properties include:

  • Hydrogen bond donors: 2 (amine NH₂ group)
  • Hydrogen bond acceptors: 5 (pyrazole N atoms and trifluoromethyl F atoms)
  • Topological polar surface area (TPSA): 38.9 Ų (indicative of moderate membrane permeability) .

The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound a candidate for pharmaceutical or agrochemical applications .

Properties

IUPAC Name

1-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3N3/c1-5(12)4-14-6(2)3-7(13-14)8(9,10)11/h3,5H,4,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFMAMDNAXJWKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(C)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone. For this compound, methyl hydrazine and 1,1,1-trifluoroacetone are used to form 5-methyl-3-(trifluoromethyl)-1H-pyrazole.

    Alkylation: The pyrazole is then alkylated using 2-bromo-1-propanamine under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the alkylation step and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to the trifluoromethyl group.

    Biological Studies: Used in the study of enzyme inhibition and receptor binding.

    Industrial Applications: Potential use in the development of agrochemicals and materials science due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This group also influences the compound’s binding affinity and selectivity towards specific targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Structural Variations

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molar Mass (g/mol) CAS Number Key Substituents Hydrogen Bond Donors/Acceptors Purity
1-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine C₈H₁₂F₃N₃ 207.2 1006483-37-9 -CF₃ (3-position), -CH₃ (5-position) 2/5 95%
1-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine C₁₀H₁₄F₃N₃ 233.24 100645* -CF₃ (3-position), cyclopropyl (5-position) 2/5 95%
1-(3-Methyl-1H-pyrazol-1-yl)propan-2-amine C₇H₁₃N₃ 139.20 957261-74-4 -CH₃ (3-position) 2/3 95%
3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]pentan-1-amine C₉H₁₄F₃N₃ 221.22 1006320-16-6 -CF₃ (3-position), longer chain (pentan-1-amine) 2/5 N/A
3-(3-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)propanenitrile C₁₀H₁₁F₃N₄ 244.21 1006319-95-4 -CF₃, cyclopropyl, nitrile (-CN) 0/5 N/A

Key Differences and Implications

(a) Substituent Effects
  • Trifluoromethyl vs. Methyl : The -CF₃ group in the target compound increases electronegativity and steric bulk compared to the -CH₃ group in 1-(3-methyl-1H-pyrazol-1-yl)propan-2-amine . This enhances resistance to oxidative metabolism and improves binding to hydrophobic pockets in biological targets .
(b) Chain Length and Functional Groups
  • Pentan-1-amine vs. Propan-2-amine: The longer carbon chain in 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pentan-1-amine may enhance solubility in nonpolar solvents but reduce bioavailability due to increased molecular weight .
  • Amine vs. Nitrile : Replacing the amine with a nitrile group (as in C₁₀H₁₁F₃N₄) eliminates hydrogen-bonding capacity, likely reducing affinity for targets requiring polar interactions .

Biological Activity

1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazole ring with a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and binding affinity to target proteins. The molecular formula for this compound is C7H10F3N3C_7H_{10}F_3N_3, and its structure can be depicted as follows:

Structure C7H10F3N3\text{Structure }\text{C}_7\text{H}_{10}\text{F}_3\text{N}_3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The trifluoromethyl group enhances the compound's ability to inhibit enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
  • Receptor Modulation : The compound may act as a modulator for certain receptors, influencing cellular signaling pathways that regulate inflammation and cancer progression.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Several studies have reported the anticancer properties of pyrazole derivatives. For instance, compounds similar to this compound have shown:

StudyCancer TypeMechanismFindings
Breast CancerAKT Pathway InhibitionInduced apoptosis in cancer cells
LeukemiaReactive Oxygen Species (ROS) GenerationReduced cell viability in vitro

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Research indicates that it can reduce inflammatory cytokine production in cell models, which may have implications for treating chronic inflammatory diseases.

Case Studies

A notable case study examined the effects of similar pyrazole compounds on tumor growth in animal models. The study found that treatment with these compounds resulted in significant tumor regression, attributed to their ability to induce apoptosis and inhibit angiogenesis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine?

  • Methodology : The compound is typically synthesized via alkylation of a pyrazole precursor (e.g., 5-methyl-3-(trifluoromethyl)-1H-pyrazole) with a halogenated propan-2-amine derivative under basic conditions. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in polar solvents like DMF or THF at elevated temperatures (60–80°C) is commonly employed . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures ≥95% purity .

Q. How is the compound characterized for structural confirmation?

  • Methodology : Use a combination of:

  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and trifluoromethyl group integration.
  • High-resolution mass spectrometry (HRMS) to verify molecular weight (156.15 g/mol) .
  • FT-IR to identify amine N-H stretches (~3300 cm⁻¹) and pyrazole ring vibrations (1600–1500 cm⁻¹) .

Q. What stability considerations are critical for storage and handling?

  • Methodology : Store at room temperature in airtight, light-protected containers. Avoid exposure to moisture or strong oxidizers, as the trifluoromethyl group may hydrolyze under acidic/basic conditions. Stability assays (e.g., HPLC purity checks at 0, 3, and 6 months) are recommended to assess degradation .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Methodology :

  • Solvent screening : Compare DMF (high polarity, accelerates alkylation) vs. THF (milder conditions, fewer side reactions).
  • Base selection : NaH provides faster kinetics but may degrade sensitive substrates; t-BuOK offers better compatibility with protic functional groups.
  • Temperature control : Lower temperatures (40–50°C) reduce byproduct formation from pyrazole ring decomposition .

Q. What strategies resolve discrepancies in reported biological activity data?

  • Methodology :

  • Purity validation : Re-test compound batches via HPLC to rule out impurities (e.g., unreacted starting materials) affecting bioassays .
  • SAR studies : Compare activity against analogs (e.g., 1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine) to isolate substituent effects .
  • Target engagement assays : Use SPR or ITC to quantify binding affinity to proposed targets (e.g., serotonin receptors) and confirm mechanism .

Q. How can computational modeling guide derivative design for enhanced selectivity?

  • Methodology :

  • Perform docking studies (AutoDock Vina, Schrödinger) with the compound’s 3D structure (SMILES: Cl.FC(C1C=C(C)N(CC(C)N)N=1)(F)F) against target enzymes (e.g., kinases).
  • Analyze electrostatic potential maps to identify regions for functionalization (e.g., adding electron-withdrawing groups to improve receptor fit).
  • Validate predictions via synthesis and in vitro IC₅₀ assays .

Data Contradiction Analysis

Q. How to address conflicting solubility reports in aqueous vs. organic media?

  • Methodology :

  • Conduct solubility screens in PBS (pH 7.4), DMSO, and ethanol using UV-Vis spectroscopy.
  • Note that the trifluoromethyl group enhances lipophilicity (logP ~2.5), favoring organic solvents, while the amine group may improve aqueous solubility at acidic pH .
  • Reconcile discrepancies by standardizing solvent pH and ionic strength .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine
Reactant of Route 2
1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.